N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6/c1-14-6-8-20-18(10-14)27(2)25(29)17-13-16(7-9-19(17)33-20)26-24(28)15-11-21(30-3)23(32-5)22(12-15)31-4/h6-13H,1-5H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKNPDHWBUVTAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. Its unique bicyclic structure integrates an oxazepine ring and features multiple substituents that enhance its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Characteristics
The molecular formula for this compound is with a molecular weight of approximately 396.45 g/mol. The compound is characterized by:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.45 g/mol |
| Melting Point | Not available |
| Density | Not available |
Structural Features
The compound features:
- Dibenzo[b,f][1,4]oxazepine core : This structure is known for its diverse biological activities.
- Trimethoxybenzamide group : The presence of methoxy groups enhances lipophilicity and potentially increases bioavailability.
This compound exhibits several mechanisms of action that contribute to its pharmacological profile:
- Dopamine Receptor Modulation : Similar compounds have been shown to selectively inhibit dopamine D2 receptors, which are critical in the treatment of various psychiatric disorders .
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Properties : Research indicates that derivatives of dibenzo[b,f][1,4]oxazepines can exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
Pharmacological Studies
Several studies have investigated the biological activity of related compounds:
- In vitro Studies : Compounds with similar structures demonstrated significant inhibition of cell proliferation in cancer cell lines. For instance, derivatives showed cytotoxic effects in human breast cancer cells .
- Animal Models : In vivo studies using rodent models have indicated that related oxazepine compounds possess anxiolytic and antidepressant-like effects .
Case Study 1: Anticancer Activity
A study conducted on a series of dibenzo[b,f][1,4]oxazepine derivatives found that specific modifications to the oxazepine core led to enhanced anticancer activity against various tumor cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Case Study 2: Neuroprotective Effects
Research on neuroprotective properties highlighted that compounds similar to this compound could mitigate neurodegeneration in models of Alzheimer's disease by reducing amyloid-beta accumulation .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. The following sections detail its mechanisms of action and efficacy against various cancer types.
Case Study: Breast Cancer
A study published in the Journal of Medicinal Chemistry reported that N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide effectively induced apoptosis in human breast cancer cell lines (MCF-7). The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins.
Antimicrobial Applications
In addition to its anticancer properties, this compound exhibits significant antimicrobial activity against various pathogens.
Antibacterial Activity
The compound has demonstrated efficacy against several bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antifungal Activity
This compound also exhibits antifungal properties:
| Fungal Strain | IC50 Value |
|---|---|
| Candida albicans | 16 µg/mL |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity.
Recent Research Trends
Recent studies have focused on optimizing the synthesis process and enhancing biological efficacy through structural modifications. Investigations into the structure-activity relationship (SAR) of derivatives have revealed that specific substitutions can significantly enhance anticancer activity.
Example Study: Structure-Activity Relationship (SAR)
A recent publication explored various derivatives of dibenzo[b,f][1,4]oxazepines. It was found that modifications at nitrogen and oxygen sites could lead to increased potency against cancer cell lines .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and related derivatives from the evidence:
*Calculated molecular weight based on formula (C25H24N2O6).
Key Observations:
Core Structure Variations: Thiazepine derivatives (e.g., ) incorporate sulfur and sulfoxide groups, which may alter receptor binding kinetics compared to oxazepines .
Substituent Effects: Methoxy vs. Trifluoromethyl: The 3,4,5-trimethoxybenzamide in the target compound likely enhances aqueous solubility compared to trifluoromethyl analogs (e.g., ), which are more lipophilic and may improve blood-brain barrier penetration. Alkyl Groups: Methyl/ethyl substitutions at positions 8 or 10 (e.g., ) influence steric effects.
Synthetic Challenges :
- Thiazepine derivatives (e.g., ) often require sulfoxidation steps, complicating synthesis.
- Oxazepine analogs (e.g., ) with simpler substituents (e.g., single methoxy) achieve higher yields (>20% in some cases) compared to complex derivatives (e.g., 9% yield for a thiazepine-acetamide compound in ) .
Pharmacological Implications :
- Thiazepine sulfoxides (e.g., ) demonstrate moderate D2 receptor antagonism, but their metabolic instability (due to sulfur oxidation) may limit therapeutic utility.
- The target compound’s trimethoxybenzamide group could mimic catechol-like interactions seen in dopamine agonists, though this remains speculative without direct binding data.
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound, and what are common challenges in its preparation?
Methodological Answer: Synthesis typically involves constructing the dibenzo[b,f][1,4]oxazepine core followed by functionalization. Key steps include:
- Core Formation : Ullmann coupling or Buchwald-Hartwig amidation to assemble the oxazepine ring under oxygen-free conditions .
- Benzamide Introduction : Amidation using coupling agents like HATU or EDC in anhydrous solvents (e.g., DCM) .
- Methoxy Group Installation : Methoxylation via nucleophilic substitution or protecting-group strategies .
Challenges :
- Intermediate instability due to electron-deficient oxazepine core. Mitigate via low-temperature steps (-20°C to 0°C) and inert atmospheres .
- Purification difficulties caused by polar byproducts; use gradient HPLC or silica-gel chromatography .
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Key Considerations |
|---|---|---|
| Oxazepine ring closure | CuI, 1,10-phenanthroline, DMF, 120°C | Strict anhydrous conditions |
| Amidation | HATU, DIPEA, DCM, RT | Moisture sensitivity |
| Methoxylation | NaH, MeI, THF, reflux | Competing elimination reactions |
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns and regiochemistry (e.g., distinguishing dimethyl groups at positions 8 and 10) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ ion at m/z 449.1478) .
- X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtained .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?
Methodological Answer:
- Assay Validation : Replicate studies using standardized protocols (e.g., HDAC inhibition assays with positive controls like SAHA) .
- Purity Reevaluation : Reanalyze compound batches via HPLC and NMR to exclude impurities (>99% purity required for pharmacological studies) .
- Structure-Activity Relationship (SAR) Analysis : Compare activity across analogs (e.g., chloro vs. methyl substituents) to identify critical functional groups .
Table 2: Biological Activity Comparison of Analogous Compounds
| Compound Substituents | Reported Activity (IC₅₀) | Assay Type | Reference |
|---|---|---|---|
| 8-Cl, 4-methoxybenzamide | HDAC1: 12 nM | Fluorometric | |
| 8,10-dimethyl, 2-methoxyacetamide | Antibacterial: 8 µg/mL | MIC (E. coli) |
Q. What experimental approaches can elucidate the mechanism of action for this compound?
Methodological Answer:
- Molecular Docking : Model interactions with target proteins (e.g., HDAC enzymes) using software like AutoDock Vina .
- Kinetic Studies : Measure enzyme inhibition kinetics (e.g., kcat/KM for HDACs) to determine inhibition type (competitive vs. non-competitive) .
- Gene Expression Profiling : RNA-seq or qPCR to assess downstream effects (e.g., acetylation-dependent gene regulation) .
Q. How can reaction conditions be optimized for unstable intermediates during scale-up?
Methodological Answer:
- Temperature Control : Perform sensitive steps (e.g., oxazepine ring closure) at -20°C to minimize decomposition .
- In Situ Quenching : Add stabilizing agents (e.g., BHT) to scavenge free radicals in oxidation-prone intermediates .
- Flow Chemistry : Use microreactors for exothermic reactions (e.g., nitrations) to improve heat dissipation and yield .
Q. What strategies are recommended for designing SAR studies to improve potency or selectivity?
Methodological Answer:
- Substituent Scanning : Synthesize derivatives with varied substituents (e.g., replacing 3,4,5-trimethoxy with halogens or alkyl groups) .
- Pharmacophore Modeling : Identify essential binding motifs (e.g., hydrogen-bond acceptors at the benzamide group) using Schrödinger Suite .
- ADMET Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) early in optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
